(+)-alpha-Longipinene

Catalog No.
S647036
CAS No.
5989-08-2
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-alpha-Longipinene

CAS Number

5989-08-2

Product Name

(+)-alpha-Longipinene

IUPAC Name

(1R,2S,7R,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10-6-7-11-13-12(10)15(11,4)9-5-8-14(13,2)3/h6,11-13H,5,7-9H2,1-4H3/t11-,12+,13-,15+/m1/s1

InChI Key

HICYDYJTCDBHMZ-COMQUAJESA-N

SMILES

CC1=CCC2C3C1C2(CCCC3(C)C)C

Synonyms

longipinene

Canonical SMILES

CC1=CCC2C3C1C2(CCCC3(C)C)C

Isomeric SMILES

CC1=CC[C@@H]2[C@@H]3[C@H]1[C@]2(CCCC3(C)C)C

(+)-alpha-Longipinene is a natural compound classified as a sesquiterpene, specifically a tricyclic monoterpene. Its molecular formula is C15H24, with a molecular weight of 204.35 g/mol. The compound is characterized by a unique carbon skeleton, featuring multiple methyl groups and a double bond between the 9th and 10th carbon atoms in its structure. It exists as a colorless, viscous liquid with a boiling point of 244-246 °C . The compound is known for its optical activity, exhibiting a specific rotation of [α]20/D +25±1° .

  • (+)-alpha-Longipinene is generally considered to have low toxicity [].
  • No specific data on its flammability or reactivity hazards is available.
  • As with any new compound, it's advisable to handle (+)-alpha-Longipinene with standard laboratory safety precautions, including wearing gloves, eye protection, and working in a well-ventilated area.

(+)-alpha-Longipinene is a natural product belonging to the class of chemical compounds called monoterpenes. It is found in various plants, including some species of Teucrium and Cannabis sativa [].

Biological Activities:

(+)-alpha-Longipinene has been the subject of some scientific research investigating its potential biological activities. These activities include:

  • Antimicrobial activity: Studies have shown that (+)-alpha-Longipinene exhibits antimicrobial activity against various bacteria and fungi [, ].

Potential Applications:

Based on the research into its biological activities, (+)-alpha-Longipinene has been explored for potential applications in various fields, including:

  • Food preservation: Due to its antimicrobial properties, (+)-alpha-Longipinene has been investigated as a potential food preservative [].

(+)-alpha-Longipinene can undergo various chemical transformations:

  • Oxidation Reactions: It can be oxidized to yield several products, including longi-cis-verbenol and longi-trans-verbenol using lead tetraacetate as an oxidizing agent . Additionally, biocatalytic oxidation using Aspergillus niger can produce new terpenoids such as (+)-(5S)-5,12-dihydroxy-alpha-longipinene.
  • Formation of Derivatives: The compound can also be transformed into oxygenated derivatives through enzymatic reactions, which are relevant for applications in the flavor and fragrance industries.

Research has indicated several biological activities associated with (+)-alpha-longipinene:

  • Potential Inhibitor: It has been identified as a potential inhibitor of alpha-amylase, suggesting its utility in managing diabetes and obesity.
  • Pheromone Component: The compound has been identified as part of the pheromone profile of the Asian longhorn beetle (Anoplophora glabripennis), indicating its ecological significance.
  • Natural Product Chemistry: Studies have explored its role in the chemistry of natural products, contributing to our understanding of sesquiterpene biogenesis.

The synthesis of (+)-alpha-longipinene can be achieved through various methods:

  • Natural Extraction: It can be isolated from natural sources such as gum turpentine oil, which serves as a primary source for commercial production .
  • Enzymatic Synthesis: The enzyme alpha-longipinene synthase facilitates its biosynthesis from farnesyl diphosphate in certain plant species .
  • Biocatalytic Methods: Recent advancements have employed recombinant Escherichia coli systems to produce oxygenated derivatives from (+)-alpha-longipinene, enhancing its synthetic utility in laboratories.

(+)-alpha-longipinene finds numerous applications across different industries:

  • Flavor and Fragrance: It is widely used in the perfume industry due to its pleasant aroma and is also employed in flavoring agents .
  • Pharmaceuticals: Its potential therapeutic properties make it a candidate for drug development, particularly for metabolic disorders.
  • Industrial Solvent: The compound serves as an effective solvent in various chemical processes, facilitating the dissolution of other substances .

Studies have investigated the interactions of (+)-alpha-longipinene with biological systems:

  • Metabolite Role: As a metabolite, it plays a role in various biochemical pathways within plants and may influence ecological interactions among species.
  • Toxicological Assessments: Research indicates that while it may cause skin irritation upon contact, it does not possess significant carcinogenic risks according to current classifications .

Several compounds share structural similarities with (+)-alpha-longipinene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Beta-caryophylleneC15H24Known for anti-inflammatory properties
Alpha-pineneC10H16Commonly found in pine resin; used in fragrances
LimoneneC10H16Citrus aroma; widely used in cleaning products
MyrceneC10H16Found in hops; contributes to beer flavor

Uniqueness of (+)-alpha-longipinene

What sets (+)-alpha-longipinene apart from these similar compounds is its specific arrangement of methyl groups and its unique double bond configuration, which contribute to its distinct biological activities and applications. Its role as both a natural product and a synthetic precursor for various derivatives enhances its significance in both ecological and industrial contexts.

XLogP3

4.6

UNII

104AN9V5Q1

Dates

Last modified: 04-14-2024

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